

# physicochemical properties of 1-p-Tolyl-1H-pyrazole

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## Compound of Interest

Compound Name: **1-p-Tolyl-1H-pyrazole**

Cat. No.: **B1331423**

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## An In-depth Technical Guide to the Physicochemical Properties of **1-p-Tolyl-1H-pyrazole**

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of:  
A Senior Application Scientist

## Introduction: Beyond the Structure

In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. While the interaction of a molecule with its biological target is paramount, this efficacy is meaningless if the compound cannot reach its destination in the body, persists for an appropriate duration, and avoids undue toxicity. The gatekeepers of this journey are the molecule's physicochemical properties. These intrinsic characteristics, dictated by molecular structure, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its success or failure.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This guide provides an in-depth examination of **1-p-Tolyl-1H-pyrazole**, a heterocyclic compound featuring a pyrazole ring substituted with a p-tolyl group. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[\[5\]](#)[\[6\]](#) Understanding the specific physicochemical profile of **1-p-Tolyl-1H-pyrazole** is the foundational step for any research program aiming to leverage this scaffold for therapeutic development. We will not only present the core data but also delve into the causality—the "why"—behind the measurement of these properties and their direct implications for drug design.

## Molecular Identity and Structural Descriptors

A precise understanding of a compound begins with its unambiguous identification and structural representation.

- IUPAC Name: 1-(4-methylphenyl)pyrazole
- CAS Number: 20518-17-6[\[7\]](#)
- Molecular Formula: C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>[\[7\]](#)
- Molecular Weight: 158.20 g/mol [\[7\]](#)

Computed Structural Descriptors:

- InChI: InChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3
- SMILES: CC1=CC=C(C=C1)N2C=CC=N2

These descriptors provide a standardized, machine-readable format for the compound's structure, essential for database searches and computational modeling.

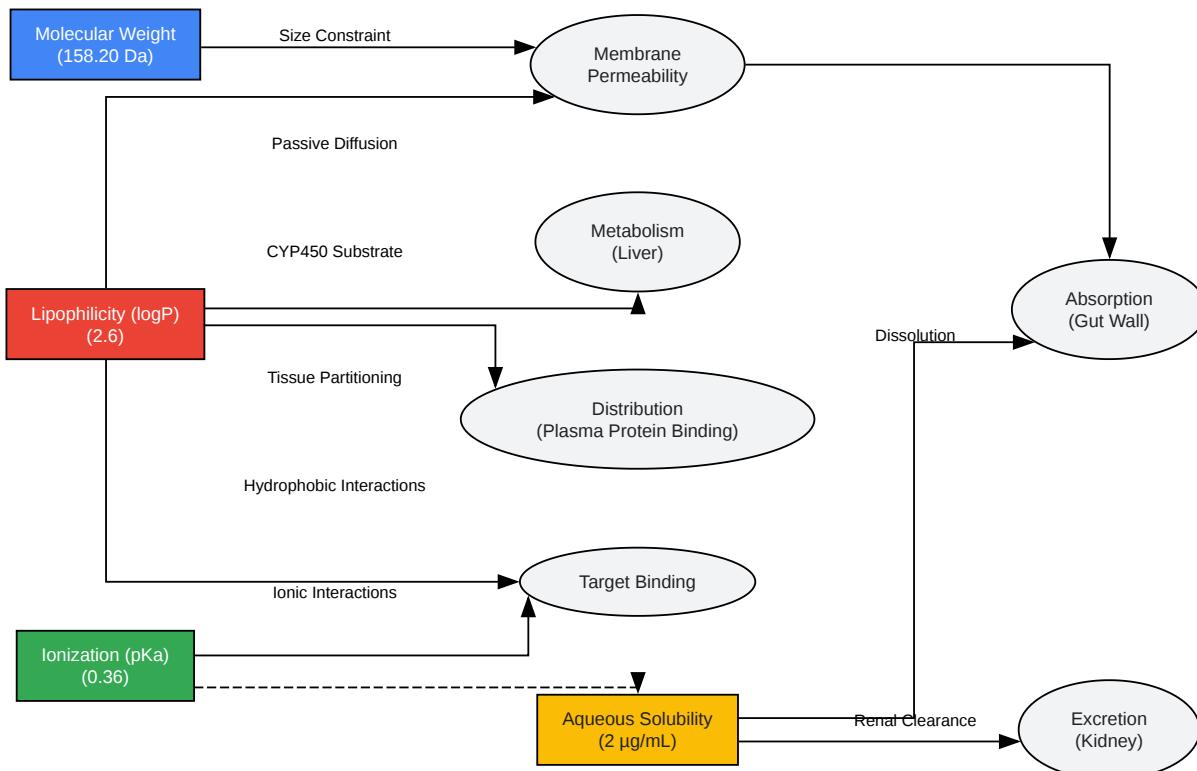
## Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key experimental and predicted physicochemical properties of **1-p-Tolyl-1H-pyrazole**. These values serve as the primary dataset for evaluating its drug-like potential.

Property	Value	Data Type	Source
Melting Point	30-31 °C	Experimental	--INVALID-LINK--[7]
Boiling Point	152 °C (at 30 Torr)	Experimental	--INVALID-LINK--[7]
Aqueous Solubility	2 µg/mL (at pH 7.4)	Experimental	--INVALID-LINK--
Density	1.04 ± 0.1 g/cm <sup>3</sup>	Predicted	--INVALID-LINK--[7]
pKa	0.36 ± 0.10	Predicted	--INVALID-LINK--[7]
logP (XLogP3)	2.6	Computed	--INVALID-LINK--

## The Causality: Linking Physicochemical Properties to Drug Development

Simply listing data is insufficient. A senior scientist must understand the implications of these numbers. The interplay between these properties dictates the pharmacokinetic and pharmacodynamic behavior of a potential drug.[2]



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Caption: Interplay of physicochemical properties and their influence on ADME.

## Aqueous Solubility: The Prerequisite for Action

- What it is: The ability of a compound to dissolve in an aqueous medium.
- The Data: **1-p-Tolyl-1H-pyrazole** has a low experimental aqueous solubility of 2 µg/mL.
- Why it Matters: For an orally administered drug, dissolution in the gastrointestinal fluid is the first critical step for absorption.[4][8] Poor solubility is a primary reason for low bioavailability, leading to insufficient drug concentration at the target site. While this value is low, it provides

a crucial baseline for formulation scientists who may need to employ solubility-enhancement strategies (e.g., salt formation, amorphous solid dispersions) to develop a viable oral dosage form.

## Lipophilicity (logP): The Key to Crossing Membranes

- What it is: The measure of a compound's affinity for a lipid (non-polar) environment versus an aqueous (polar) one, expressed as the logarithm of the partition coefficient between octanol and water.
- The Data: The computed logP of 2.6 for **1-p-Tolyl-1H-pyrazole** falls within the "drug-like" range (typically 1-3).
- Why it Matters: Lipophilicity is a double-edged sword. A balanced logP is essential for passive diffusion across the lipid bilayers of cell membranes, such as the gut wall for absorption and the blood-brain barrier for CNS targets.<sup>[8][9]</sup>
  - Too Low (Hydrophilic): Poor membrane permeability, leading to low absorption.
  - Too High (Lipophilic): May lead to poor aqueous solubility, high plasma protein binding (reducing free drug concentration), increased metabolic clearance, and potential for off-target toxicity due to non-specific binding to lipophilic pockets in proteins.<sup>[2][8]</sup> The value of 2.6 suggests that **1-p-Tolyl-1H-pyrazole** has a favorable lipophilic character for membrane permeation without being excessively "greasy."

## Ionization State (pKa): The pH-Dependent Chameleon

- What it is: The acid dissociation constant, which indicates the tendency of a molecule to donate or accept a proton at a given pH.
- The Data: The predicted pKa of 0.36 is very low, suggesting that the pyrazole nitrogens are very weakly basic.<sup>[7]</sup>
- Why it Matters: The ionization state of a drug dramatically affects its solubility and permeability.<sup>[8]</sup> Since the physiological pH range is ~1.5 (stomach) to ~7.4 (blood), a drug's charge can change as it transits the body.

- Analysis for **1-p-Tolyl-1H-pyrazole**: With a pKa of 0.36, this compound will be overwhelmingly in its neutral, un-ionized form throughout the entire physiological pH range. The Henderson-Hasselbalch equation confirms that even at the most acidic stomach pH, the molecule remains neutral. This is advantageous for membrane permeability, as neutral species cross lipid bilayers more readily than charged ones. However, it also means that pH-dependent solubility enhancement (a common strategy for basic drugs) is not a viable formulation approach.

## Self-Validating Experimental Protocols

The trustworthiness of physicochemical data hinges on robust and reproducible experimental design. The following protocols describe standard, self-validating methodologies for determining the core properties of a compound like **1-p-Tolyl-1H-pyrazole**.

### Protocol: Melting Point Determination

- Objective: To determine the temperature range over which the solid compound transitions to a liquid.
- Apparatus: Calibrated melting point apparatus (e.g., Vernier Melt Station or similar), capillary tubes.[\[10\]](#)
- Procedure:
  - Sample Preparation: Finely crush a small amount of dry **1-p-Tolyl-1H-pyrazole**. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
  - Calibration Check: Run a standard with a known melting point (e.g., benzoic acid) to ensure the apparatus is calibrated.
  - Measurement: Place the capillary tube in the heating block of the apparatus.
  - Ramp Rate: Use a rapid heating rate (10-15 °C/min) for an initial approximate determination. For the precise measurement, use a slow ramp rate (1-2 °C/min) starting about 10-15 °C below the approximate melting point.

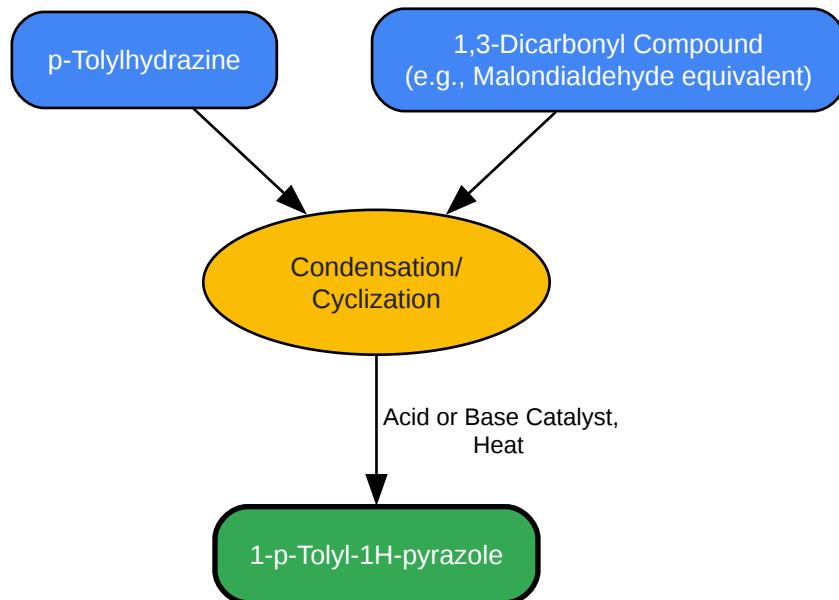
5. Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.
- Self-Validation: A sharp melting range ( $\leq 1$  °C) is indicative of high purity. Broad ranges suggest the presence of impurities. The result should be reproducible across multiple measurements.

## Protocol: Aqueous Solubility (Shake-Flask Method)

- Objective: To determine the equilibrium concentration of the compound in an aqueous buffer at a specific temperature.
- Materials: **1-p-Tolyl-1H-pyrazole**, phosphate-buffered saline (PBS, pH 7.4), analytical balance, shaking incubator, centrifuge, HPLC system.
- Procedure:
  1. Sample Preparation: Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a glass vial. The excess solid ensures that saturation is reached.
  2. Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.
  3. Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
  4. Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a pre-validated HPLC method with a standard calibration curve.
- Self-Validation: The presence of undissolved solid at the end of the experiment confirms that saturation was achieved. The measured concentration should be consistent across multiple time points after 24 hours to ensure equilibrium has been reached.

## Synthesis Workflow: Accessing the Scaffold

Researchers require a reliable method to synthesize the core molecule. Pyrazoles are commonly synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.



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Caption: General synthesis workflow for **1-p-Tolyl-1H-pyrazole**.

## General Synthesis Protocol

- Objective: To synthesize **1-p-Tolyl-1H-pyrazole** via a cyclocondensation reaction.[6][11]
- Reagents: p-Tolylhydrazine, a suitable 1,3-dicarbonyl equivalent (e.g., malondialdehyde tetraethyl acetal), an acid catalyst (e.g., HCl), and a solvent (e.g., ethanol).
- Procedure:
  1. Reaction Setup: In a round-bottom flask, dissolve p-tolylhydrazine in ethanol.
  2. Addition: Add the 1,3-dicarbonyl equivalent and a catalytic amount of acid to the solution.
  3. Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

4. Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
5. Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure **1-p-Tolyl-1H-pyrazole**.

- Self-Validation: The identity and purity of the synthesized product must be confirmed by analytical techniques such as NMR spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Mass Spectrometry, and comparison of its melting point to the literature value.

## Conclusion

**1-p-Tolyl-1H-pyrazole** presents a physicochemical profile with both promising and challenging characteristics for drug development. Its molecular weight and favorable lipophilicity ( $\log\text{P} \approx 2.6$ ) suggest good potential for membrane permeability. However, its very low aqueous solubility (2  $\mu\text{g/mL}$ ) is a significant hurdle that must be addressed through advanced formulation strategies. The weakly basic nature (predicted  $\text{pKa} \approx 0.36$ ) indicates it will remain neutral under physiological conditions, aiding absorption but precluding pH-based solubility manipulation. This comprehensive guide provides the foundational data and the strategic rationale necessary for researchers to make informed decisions in advancing **1-p-Tolyl-1H-pyrazole** and its derivatives within a drug discovery program.

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